1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a naphthalene moiety linked to a thiophene derivative through a urea linkage
Preparation Methods
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: Naphthalene-1-methanol, 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid, and isocyanate derivatives.
Reaction Conditions: The synthesis begins with the protection of functional groups, followed by coupling reactions under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other urea derivatives with naphthalene and thiophene moieties, such as 1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-ylmethyl)urea.
Uniqueness: The presence of both naphthalene and thiophene rings in the same molecule provides unique electronic and steric properties, making it distinct from other compounds.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c25-21(17-10-11-27-14-17)20-9-8-18(28-20)13-24-22(26)23-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,14H,12-13H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRJZSZKHOJTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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